3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one
Description
The compound 3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one features a dihydropyridazin-4-one core substituted with a 4-methoxyphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further substituted with a 4-chloro-3-fluorophenyl group. This structure combines electron-withdrawing (oxadiazole, chloro, fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O3/c1-27-13-5-3-12(4-6-13)25-9-8-16(26)17(23-25)19-22-18(24-28-19)11-2-7-14(20)15(21)10-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZHJOAUOPHFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the chloro and fluoro groups: These groups can be introduced through halogenation reactions using appropriate reagents such as chlorine and fluorine sources.
Formation of the dihydropyridazinone ring: This step involves cyclization reactions, often using hydrazine derivatives and suitable aldehydes or ketones.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these halogen atoms.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one ()
- Core Structure : Dihydropyridazin-3-one with an ethyl-linked oxadiazole and a 4-fluorophenyl substituent.
- Substituents: Oxadiazole: 4-chlorophenyl (mono-halogenated). Dihydropyridazinone: 4-fluorophenyl at position 6.
- Key Differences :
- The target compound has a 4-chloro-3-fluorophenyl group (di-halogenated) on the oxadiazole versus a 4-chlorophenyl here.
- The methoxyphenyl group in the target compound may enhance solubility compared to the 4-fluorophenyl group in this analog.
- Molecular Weight : ~374.5 g/mol (estimated) vs. ~400.5 g/mol for the target compound.
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one ()
- Core Structure: Phthalazin-1(2H)-one (larger, planar aromatic system) instead of dihydropyridazinone.
- Substituents: Oxadiazole: 3-chlorophenyl (meta-substitution). Phthalazinone: Phenyl group at position 2.
- Key Differences: The phthalazinone core may confer distinct electronic and steric properties compared to dihydropyridazinone. The target compound’s 4-methoxyphenyl group introduces a stronger electron-donating effect than the phenyl group here.
- Molecular Weight : 400.8 g/mol (closer to the target compound’s estimated 400.5 g/mol).
Data Table: Comparative Analysis
Research Findings and Implications
The methoxy group in the target compound may improve solubility and metabolic stability relative to purely halogenated or non-polar substituents .
Core Structure Influence: Dihydropyridazinones (target and ) are less planar than phthalazinones (), which could affect interactions with hydrophobic enzyme pockets .
Molecular Weight Trends :
- The target compound and ’s analog share similar molecular weights (~400 g/mol), suggesting comparable bioavailability profiles, whereas ’s lower weight (~374.5 g/mol) may favor better membrane permeability .
Biological Activity
The compound 3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one is a notable member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
- Molecular Formula : C16H14ClF2N4O2
- Molecular Weight : 364.76 g/mol
- Structure : The compound features a 1,2,4-oxadiazole ring fused with a dihydropyridazinone structure, which is critical for its biological activity.
Biological Activity Overview
The biological activities of oxadiazole derivatives are well-documented, particularly in the context of anticancer research. The compound exhibits several key activities:
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety have significant anticancer properties. The following points summarize the findings related to the biological activity of this specific compound:
-
Mechanism of Action :
- The compound has been shown to inhibit various cancer-related enzymes and pathways. It targets key proteins involved in cell proliferation and survival such as thymidylate synthase , HDAC , and telomerase .
- It demonstrates cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) with IC50 values ranging from 10 µM to 50 µM .
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Structure-Activity Relationships (SAR) :
- Modifications to the oxadiazole and pyridazinone scaffolds significantly affect the potency of the compounds. For instance, substituting different aryl groups can enhance or diminish biological activity .
- The presence of electron-withdrawing groups (like chlorine and fluorine) on the phenyl rings has been associated with increased cytotoxicity .
Case Studies
Several studies have evaluated the biological activity of similar compounds within the oxadiazole class:
Q & A
Q. What synthetic methodologies are most effective for constructing the 1,2,4-oxadiazole and dihydropyridazinone moieties in this compound?
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Methodological Answer : The compound's core structure requires multi-step synthesis. For the 1,2,4-oxadiazole ring, a common approach involves condensation of amidoximes with activated carbonyl derivatives (e.g., acid chlorides or esters) under microwave or reflux conditions . The dihydropyridazinone moiety can be synthesized via cyclization of hydrazine derivatives with α,β-unsaturated ketones. Key intermediates, such as 4-chloro-3-fluorophenyl-substituted precursors, are often prepared using Suzuki-Miyaura cross-coupling to ensure regioselectivity .
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Example Data :
| Step | Reaction Type | Yield (%) | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Amidoxime formation | 75–85 | NH2OH·HCl, NaHCO3, EtOH, reflux |
| 2 | Oxadiazole cyclization | 60–70 | CDI (1,1'-carbonyldiimidazole), DMF, 80°C |
| 3 | Dihydropyridazinone cyclization | 50–55 | Hydrazine hydrate, MeOH, 60°C |
Q. How can the compound’s structure be validated post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD data (e.g., R factor < 0.05, C–C bond precision ±0.004 Å) can resolve the stereochemistry of the dihydropyridazinone ring and confirm substitution patterns on aromatic rings . Complementary techniques include:
- NMR : - and -NMR to verify proton environments and substituent integration.
- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., [M+H] calculated for CHClFNO: 411.0664; observed: 411.0667) .
Q. What preliminary biological screening models are suitable for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance:
- Antimicrobial Activity : Follow protocols from pyrazole/oxadiazole derivatives, using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Screen against kinases or oxidoreductases (e.g., COX-2, EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s target binding affinity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. For example:
- Docking Parameters : Grid box size = 25 Å, exhaustiveness = 7.
- Key Interactions : Fluorophenyl and oxadiazole groups may form halogen bonds with kinase active sites (e.g., CDK2 or Aurora B) .
- Validation : Compare with co-crystallized ligands (e.g., PDB ID 4BCF) to assess pose reliability .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
Q. How can structure-activity relationship (SAR) studies improve potency?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Oxadiazole Ring : Replace chlorine with bromine to enhance hydrophobic interactions .
- Methoxyphenyl Group : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking .
- Example SAR Data :
| Derivative | R (Position) | IC (µM) vs EGFR |
|---|---|---|
| Parent | 4-OCH | 12.5 ± 1.2 |
| Derivative A | 4-NO | 5.8 ± 0.9 |
| Derivative B | 4-CF | 8.3 ± 1.1 |
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : Poor solubility and polymorphism are common. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., DCM:MeOH, 1:1) for slow evaporation .
- Temperature Gradients : Crystallize at 4°C to stabilize metastable forms .
- Data Collection : Resolve disorder in the dihydropyridazinone ring using SHELXL refinement with anisotropic displacement parameters .
Data Contradiction Analysis
Q. Why do reported yields for oxadiazole synthesis vary significantly (50–85%)?
- Methodological Answer : Variations stem from:
- Reagent Purity : Impure amidoximes reduce cyclization efficiency.
- Catalyst Choice : CDI vs. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can alter reaction kinetics .
- Workup Procedures : Inadequate removal of byproducts (e.g., imidazole) may skew yield calculations.
Key Research Findings from Literature
- Structural Insights : The 1,2,4-oxadiazole ring adopts a planar conformation, with dihedral angles <5° relative to adjacent aryl groups, favoring π-orbital overlap for target binding .
- Biological Relevance : Analogous compounds exhibit nanomolar potency against cancer cell lines (e.g., MCF-7, IC = 0.8 µM) via apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
